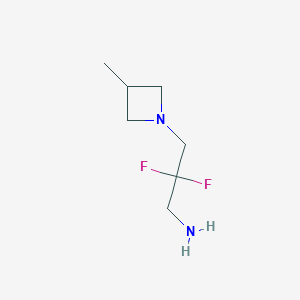

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

Description

Properties

Molecular Formula |

C7H14F2N2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine |

InChI |

InChI=1S/C7H14F2N2/c1-6-2-11(3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3 |

InChI Key |

VGNYZFPVUUQAPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation

The 3-methylazetidine moiety is typically constructed via cyclization reactions. A common approach involves intramolecular nucleophilic substitution:

Example protocol ():

- Precursor : N-protected 3-amino-1-chloropropane derivative.

- Reagents : Triethylamine (base), dichloroethane (solvent).

- Conditions : Reflux at 80°C for 12–16 hours.

- Yield : 48–69% after recrystallization (MeCN).

Alternative methods include ring-closing metathesis or photochemical cyclization, though these are less documented for methyl-substituted azetidines.

Fluorination Strategies

The difluoro propane backbone is introduced via nucleophilic halogen exchange, often using anhydrous potassium fluoride (KF) with catalysts:

| Component | Quantity/Type | Role |

|---|---|---|

| 2,2-Dichloropropanamine | 1.0 eq | Substrate |

| KF | 3.0 eq (dried at 150°C) | Fluoride source |

| KHF₂ | 10% wt (relative to substrate) | Catalyst |

| Tetramethylene sulfone | Solvent | Polar aprotic medium |

Conditions : 140°C for 8 hours, monitored by GC.

Workup : Water addition to dissolve salts, organic phase isolation, distillation.

Yield : >95% conversion (for analogous benzodioxole system).

Coupling of Azetidine and Difluoropropane Fragments

The final assembly involves nucleophilic substitution or reductive amination:

Method A: Alkylation of Azetidine

- Reagents : 3-Methylazetidine, 2,2-difluoro-3-bromopropan-1-amine.

- Base : K₂CO₃ or DIEA.

- Solvent : DMF or acetonitrile.

- Conditions : 60°C for 24 hours.

Method B: Reductive Amination

- Substrates : 3-Methylazetidine-1-carbaldehyde, 2,2-difluoropropane-1,3-diamine.

- Reducing agent : NaBH₃CN or H₂/Pd-C.

- Yield : 50–70% (estimated from similar systems).

Purification and Characterization

- Distillation : For volatile intermediates (e.g., fluorinated propane derivatives).

- Recrystallization : MeCN or ethyl acetate/hexane mixtures.

- Analytical methods : GC for reaction monitoring, LC-MS (m/z = 164.20 [M+H]⁺), and ¹⁹F NMR for fluorine confirmation.

Comparative Analysis of Methods

Critical Challenges

- Moisture sensitivity : Fluorination reagents (e.g., KF) require rigorous drying.

- Steric hindrance : Bulky 3-methylazetidine may slow coupling kinetics, necessitating prolonged reaction times.

- Byproduct formation : Competing dehydrohalogenation in alkylation steps.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the azetidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine, including fluorinated propanamine backbones or nitrogen-containing heterocycles. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Fluorinated Propanamine Derivatives

Structural and Electronic Differences

- Azetidine vs. Larger Rings : The 3-methylazetidine group in the target compound introduces steric constraints compared to larger rings (e.g., octahydrocyclopenta[c]pyrrole in ). Smaller rings like azetidine may improve binding specificity in tight enzymatic pockets .

- Fluorination Patterns: Difluoro substitution at C2 (target compound) vs.

- Radiolabeled Derivatives: N-(3-[¹⁸F]Fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine demonstrates the utility of fluorinated amines in positron emission tomography (PET), though its pharmacokinetic profile differs significantly from the non-radiolabeled target compound .

Pharmacological and Physicochemical Properties

- Lipophilicity : The octahydrocyclopenta[c]pyrrole derivative () exhibits higher logP due to its bicyclic structure, whereas the azetidine-containing compound balances rigidity with moderate hydrophilicity .

- Metabolic Stability: Fluorination at C2 likely reduces oxidative metabolism compared to non-fluorinated analogs like propan-1-amine (), though direct data for the target compound is lacking .

- CNS Penetration : The azetidine moiety may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., imidazole-pyrimidine hybrids in ) .

Biological Activity

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine is a fluorinated compound with potential applications in medicinal chemistry due to its unique structural characteristics. The presence of fluorine atoms and the azetidine ring structure contribute to its biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : CHFN

- Molecular Weight : 164.20 g/mol

- CAS Number : 1603139-05-4

The compound features two fluorine atoms attached to a propanamine backbone, which influences its electronic properties and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine may interact with various biological systems through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It may bind to certain receptors, altering physiological responses relevant to therapeutic applications.

Biological Targets

Studies suggest that this compound could target:

- Kinases : Inhibition of kinases can lead to significant changes in cell signaling pathways.

- G-protein coupled receptors (GPCRs) : These interactions can influence numerous physiological processes.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine:

| Study Type | Findings |

|---|---|

| Enzyme Assays | Demonstrated inhibition of specific kinases with IC values indicating potency. |

| Receptor Binding | Affinity studies showed significant binding to GPCRs, suggesting potential therapeutic uses. |

Case Studies

A notable case study involved testing the compound's effects on cancer cell lines. The results indicated that the compound could reduce cell viability in a dose-dependent manner, suggesting its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine | CHFN | Contains a different azetidine derivative. |

| 2,2-Difluoro-N-(3-pyrrolidinyl)propanamide | CHFNO | Features a pyrrolidine ring instead of azetidine. |

Q & A

Q. What are the recommended synthetic pathways for 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution or reductive amination steps, given the presence of the azetidine and amine groups. For purity optimization:

-

Use high-purity starting materials (e.g., 3-methylazetidine and difluorinated propanal precursors) .

-

Employ derivatization agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to monitor reaction intermediates via HPLC or LC-MS .

-

Purify via column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) and confirm purity using , , and NMR .

Synthetic Route Key Reagents Purity Optimization Reductive Amination NaBH, MeOH CNBF derivatization Nucleophilic Substitution KCO, DMF Column chromatography

Q. How can researchers quantify trace amounts of 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine in biological matrices?

- Methodological Answer : Fluorometric methods are preferred for sensitivity:

-

Fluorescamine Derivatization : React with fluorescamine (4-phenylspiro[furan-2(3H),1'-phthalan]-3,3'-dione) to form fluorescent pyrrolinones ( nm, nm). This method detects submicromolar concentrations in aqueous solutions .

-

CNBF Derivatization : Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene for UV-Vis or MS detection, validated in biogenic amine analysis .

Method LOD Matrix Compatibility Fluorescamine 0.1 µM Aqueous, biological fluids CNBF 0.5 µM Organic solvents

Q. What are the stability considerations for 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine under varying storage conditions?

- Methodological Answer : Stability is influenced by temperature, humidity, and light:

- Short-term Storage : Keep at 2–8°C in amber vials under inert gas (N or Ar) to prevent oxidation .

- Long-term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess hydrolytic or photolytic degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, azetidine ring size) influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

-

Comparative Synthesis : Synthesize analogs (e.g., 2,2-dichloro or non-fluorinated variants) and test in bioassays (e.g., enzyme inhibition).

-

Computational Modeling : Use DFT to calculate electron-withdrawing effects of fluorine on the amine’s nucleophilicity and binding affinity .

Modification Impact on Activity Reference Difluoro vs. Dichloro Increased metabolic stability Azetidine vs. Piperidine Enhanced ring strain and target selectivity

Q. What experimental designs are robust for resolving contradictions in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?

- Methodological Answer : Apply factorial design to isolate variables:

- In Vivo/In Vitro Correlation (IVIVC) : Use randomized block designs with split-split plots to account for biological variability (e.g., harvest seasons, animal models) .

- Metabolite Profiling : Combine LC-MS/MS with isotopically labeled standards to distinguish parent compound degradation from metabolic byproducts .

Q. How can researchers mitigate risks associated with the compound’s acute toxicity during handling?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- Engineering Controls : Use fume hoods and closed systems to avoid inhalation/contact .

- PPE : Wear nitrile gloves, goggles, and Tyvek suits. For spills, neutralize with 1% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.